

filgotinib network meta-analysis JAK inhibitors rheumatoid arthritis

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Compound Focus: Filgotinib

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Efficacy and Safety Comparison of JAK Inhibitors

The tables below summarize key efficacy and safety findings from recent comparative studies.

Table 1: Radiographic and Clinical Efficacy at 48-52 Weeks (MTX-IR Patients) [1] [2] This data is based on a Bayesian network meta-analysis (NMA) of 5 randomized controlled trials (RCTs) involving 6,933 patients. Treatments are ranked by their probability of providing the greatest improvement in the modified Total Sharp Score (mTSS), a key measure of joint damage.

Treatment (with Methotrexate)	Ranking for mTSS Improvement (vs. Placebo)	Key Clinical Efficacy Outcomes
Filgotinib 200 mg	Highest probability	High probability of CDAI/SDAI remission at 12 weeks [1].
Filgotinib 100 mg	Second highest	Varied performance across other clinical outcomes (ACR70, Boolean remission) [1].
Adalimumab 40 mg	Third highest	—
Baricitinib 4 mg	Fourth highest	—

Treatment (with Methotrexate)	Ranking for mTSS Improvement (vs. Placebo)	Key Clinical Efficacy Outcomes
Upadacitinib 15 mg	Fifth highest	—

Table 2: Safety and Laboratory Profile from Real-World Evidence [3] [4] This data comes from a 12-month real-world study of 115 patients with difficult-to-treat RA, providing insights into laboratory parameters and adverse events.

Treatment	Key Laboratory Findings (after 12 months)	Reported Adverse Events (Incidence)
Filgotinib 200 mg	Stable LDL-C/HDL-C ratio (2.37 vs. 2.35, NS); Significant reduction in suPAR [3].	Herpes Zoster reactivation (1%) [3].
Baricitinib 4 mg	—	Venous Thromboembolic Events (VTEs) and Major Adverse Cardiovascular Events (MACEs) (1%) [3].
Tofacitinib 10 mg	—	Herpes Zoster reactivation (1%) [3].
Upadacitinib 15 mg	Significant reduction in suPAR [3].	Non-melanoma skin cancer (NMSC) (1%) [3].

Table 3: Broader Efficacy and Safety from a Larger Network Meta-Analysis [5] This data comes from a frequentist NMA of 39 RCTs with 16,894 participants, providing a broader comparison of JAK inhibitors.

Treatment	ACR50 Response (SUCRA score)	Safety and Tolerability (Risk vs. other JAKinibs)
Decernotinib 300 mg	Highest (SUCRA: 0.92)	—

Treatment	ACR50 Response (SUCRA score)	Safety and Tolerability (Risk vs. other JAKinibs)
Filgotinib 100 mg	—	Significantly lower infection risk (RR=0.40, SUCRA: 0.90) [5].
Tofacitinib 1 mg	—	Lower incidence of Adverse Drug Reactions (SUCRA: 0.89) [5].
Baricitinib 4 mg	—	Highest risk of Herpes Zoster (RR=4.79, SUCRA: 0.11) [5].

Experimental Protocols from Cited Analyses

To ensure reproducibility and critical appraisal, here are the core methodologies from the key studies cited.

1. Bayesian Network Meta-Analysis (2025) on Radiographic Efficacy [1] [2] This study was designed to fill the evidence gap regarding radiographic progression, for which head-to-head trials are lacking.

- **Data Sources and Search:** A systematic literature search was performed in **PubMed** for RCTs published between January 2010 and December 2022.
- **Eligibility Criteria:** Included RCTs evaluated JAK inhibitors (tofacitinib, baricitinib, upadacitinib, **filgotinib**) or adalimumab, all in combination with methotrexate, in adults with MTX-IR RA.
- **Outcomes:** Primary outcomes were change from baseline in **modified Total Sharp Score (mTSS)**, **erosion score**, and **joint space narrowing score** at 48 or 52 weeks. Secondary outcomes included ACR70, Boolean remission, CDAI \leq 2.8, and SDAI \leq 3.3 at multiple time points.
- **Statistical Analysis:** A **Bayesian network meta-analysis** was performed using **R software with the BUGSnet package**. A fixed-effects model was the primary approach, with a random-effects model used for sensitivity analysis. Heterogeneity was assessed using I^2 statistics. Treatment rankings were based on the probability of each being the best.

2. Real-World Observational Study (ELECTRA-i, 2024) on Clinical Practice [3] [4] This study provides complementary real-world evidence on the use of JAK inhibitors in a clinical setting.

- **Study Population:** 115 patients with difficult-to-treat RA (D2T-RA) from a single rheumatology unit, treated with one of four JAK inhibitors.
- **Intervention and Follow-up:** Patients received standard doses of baricitinib, **filgotinib**, tofacitinib, or upadacitinib. Clinical response was evaluated at baseline, 3, 6, and 12 months.

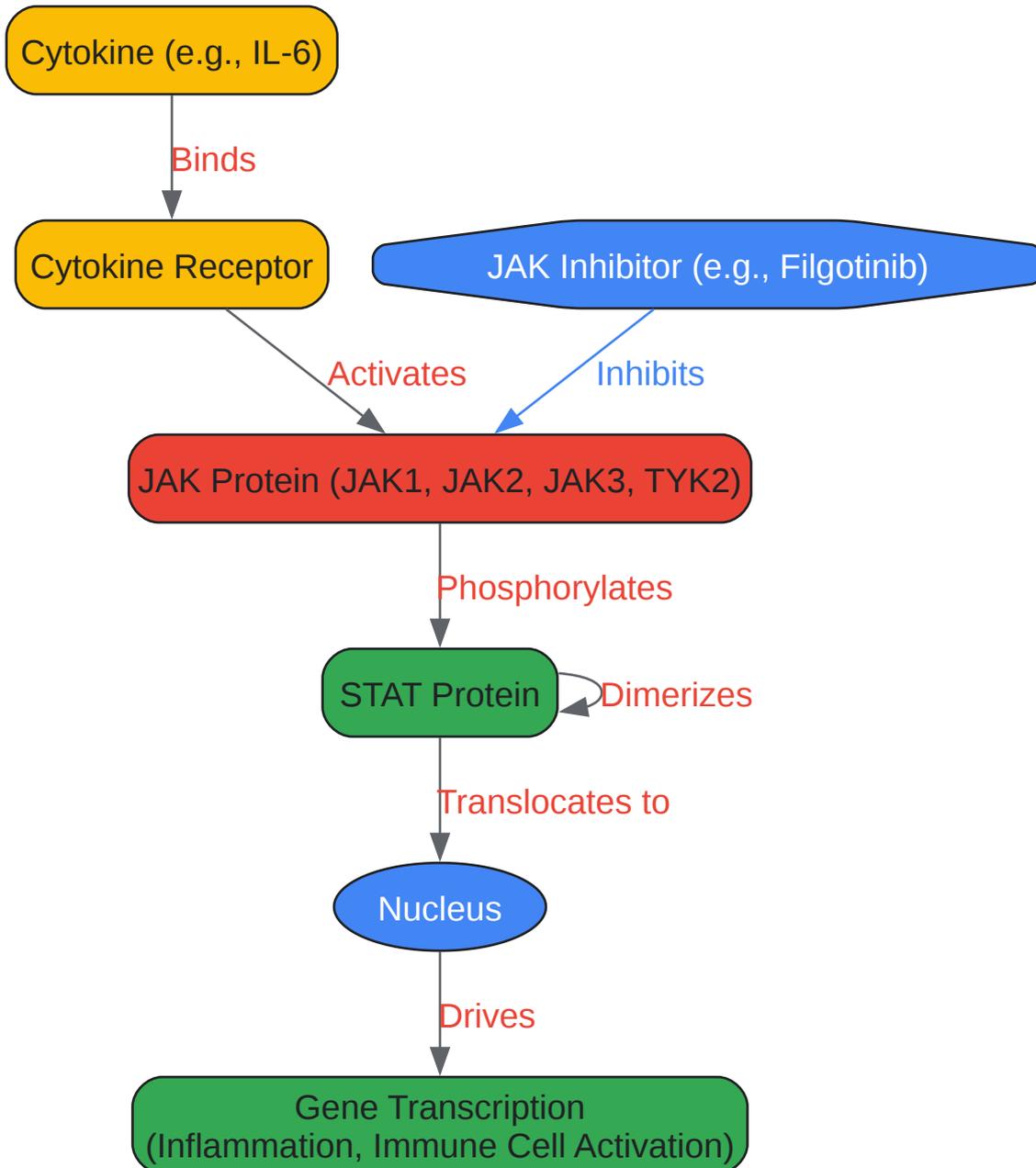
- **Assessment Measures:** Efficacy was evaluated using standard clinical scores: **DAS28**, **CDAI**, tender/swollen joint counts, VAS, HAQ, and Patient Global Assessment (PGA). Laboratory parameters (calprotectin, TNF- α , IL-6, suPAR, lipid ratios) and adverse events were also monitored.
- **Statistical Analysis:** Statistical significance of changes from baseline in clinical and laboratory parameters was assessed.

JAK/STAT Signaling and Network Meta-Analysis

Workflow

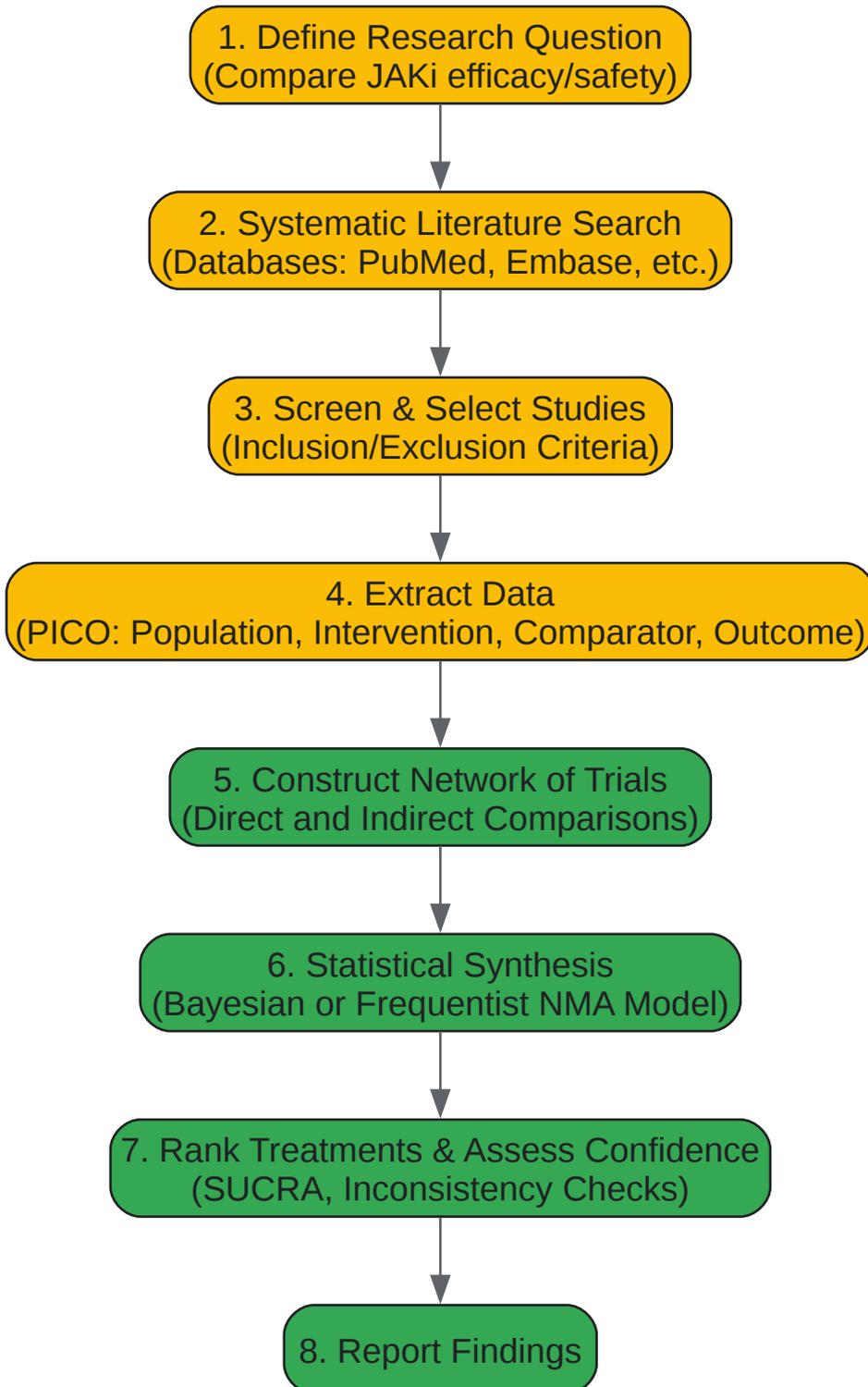
The following diagrams illustrate the biological pathway targeted by these drugs and the logical flow of the comparative analysis methodology.

JAK-STAT Signaling Pathway in Rheumatoid Arthritis



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Network Meta-Analysis Workflow for JAK Inhibitor Comparison



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Key Interpretations and Clinical Relevance

- **Radiographic Superiority:** The consistent top ranking of **filgotinib** 200 mg for inhibiting joint structural damage (mTSS) is a significant differentiator, as preventing long-term disability is a primary treatment goal in RA [1] [2].
- **Metabolic Profile:** **Filgotinib**'s neutral impact on the LDL-C/HDL-C ratio in the real-world study suggests a potentially favorable cardiovascular risk profile, a key consideration in treatment selection [3].
- **Evidence Hierarchy:** The efficacy data from the large, rigorous NMAs of RCTs is considered the highest level of evidence for comparing treatments, while the real-world study provides valuable insights into safety and performance in routine clinical practice [1] [3] [5].

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